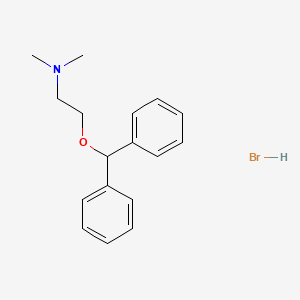
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide, also known as diphenhydramine hydrobromide, is a first-generation antihistamine primarily used to treat allergies. It is also used as a sedative, antiemetic, and to treat motion sickness. The compound is characterized by its ability to cross the blood-brain barrier, leading to its sedative effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide typically involves the reaction of benzhydrol with N,N-dimethylethanolamine in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate benzhydryloxy compound, which is then reacted with N,N-dimethylethanolamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is widely used in scientific research due to its pharmacological properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of antihistamines on cellular processes.
Medicine: In pharmacological studies to understand its mechanism of action and therapeutic effects.
Industry: In the formulation of pharmaceutical products and as a reference standard in quality control.
Wirkmechanismus
The compound exerts its effects by blocking histamine H1 receptors, preventing the action of histamine, a compound involved in allergic reactions. By crossing the blood-brain barrier, it also affects the central nervous system, leading to its sedative effects. The molecular targets include histamine receptors in various tissues, and the pathways involved are related to the inhibition of histamine-mediated responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-benzhydryloxy-N,N-dimethylethanamine hydrochloride
- 2-benzhydryloxy-N-ethylethanamine hydrochloride
- 2-bromo-N,N-dimethylethanamine hydrobromide
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is unique due to its strong sedative effects and ability to cross the blood-brain barrier, which is not as pronounced in some of its analogs. Its broad range of applications in treating allergies, motion sickness, and as a sedative makes it a versatile compound in both clinical and research settings.
Eigenschaften
CAS-Nummer |
17626-27-6 |
|---|---|
Molekularformel |
C17H22BrNO |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide |
InChI |
InChI=1S/C17H21NO.BrH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H |
InChI-Schlüssel |
CVHGJMPROXWEME-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















